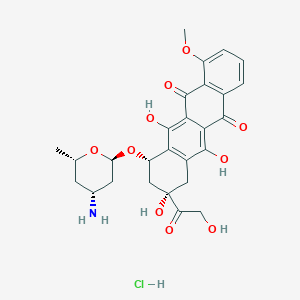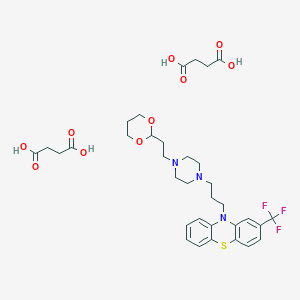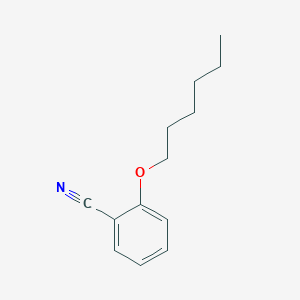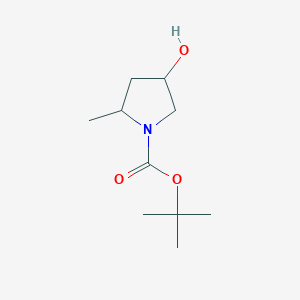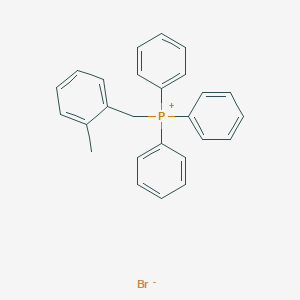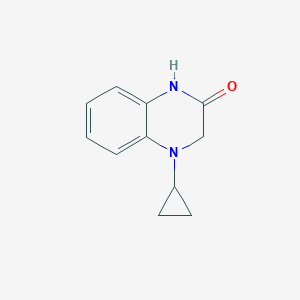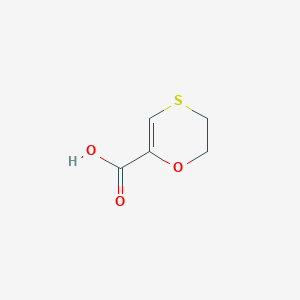
4-Hidroxifenilacetilglicina
Descripción general
Descripción
La hidroxifenilacetilglicina es un metabolito humano endógeno. Es una acilglicina, lo que significa que es una molécula de glicina sustituida en el nitrógeno con un grupo acilo. Este compuesto puede derivarse del metabolismo de la tiramina, un compuesto monoaminado derivado del aminoácido tirosina, o del metabolismo de la 3,4-dihidroxifenilalanina (L-DOPA) .
Aplicaciones Científicas De Investigación
La hidroxifenilacetilglicina tiene varias aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como compuesto modelo para estudiar la química de las acilglicinas y sus reacciones.
Biología: Sirve como biomarcador para ciertas vías metabólicas y puede utilizarse para estudiar trastornos metabólicos.
Medicina: Tiene posibles aplicaciones terapéuticas debido a su papel en las vías metabólicas y sus efectos en diversos procesos biológicos.
Industria: Puede utilizarse en la síntesis de otros compuestos y como material de partida para diversas reacciones químicas
Mecanismo De Acción
La hidroxifenilacetilglicina ejerce sus efectos a través de su papel como acilglicina. Se produce mediante la acción de la glicina N-aciltransferasa, una enzima que cataliza la reacción entre acil-CoA y glicina para formar N-acilglicina . Este compuesto puede interactuar con diversos objetivos moleculares y vías, influyendo en los procesos metabólicos y afectando potencialmente las funciones fisiológicas.
Análisis Bioquímico
Biochemical Properties
4-Hydroxyphenylacetylglycine interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of tyramine . The nature of these interactions is complex and multifaceted, contributing to the compound’s diverse roles in biochemical reactions.
Cellular Effects
The effects of 4-Hydroxyphenylacetylglycine on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
4-Hydroxyphenylacetylglycine is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can also affect metabolic flux or metabolite levels. The specifics of these metabolic pathways and interactions are still being explored.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La hidroxifenilacetilglicina se puede sintetizar mediante la hidroxilación de la fenilacetilglicina en la posición C-4 del fenilo . La reacción suele implicar el uso de agentes hidroxilantes en condiciones controladas para garantizar la hidroxilación selectiva en la posición deseada.
Métodos de producción industrial
Los métodos de producción industrial para la hidroxifenilacetilglicina no están bien documentados en la literatura. Es probable que se amplíen métodos similares a los utilizados en la síntesis de laboratorio, como las reacciones de hidroxilación, para la producción industrial. El uso de biocatalizadores o procesos enzimáticos también podría explorarse para una producción más eficiente y respetuosa con el medio ambiente.
Análisis De Reacciones Químicas
Tipos de reacciones
La hidroxifenilacetilglicina experimenta diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, normalmente utilizando agentes reductores.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el peróxido de hidrógeno (H₂O₂).
Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄).
Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, iones hidróxido, aminas).
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la hidroxifenilacetilglicina podría conducir a la formación de quinonas, mientras que la reducción podría producir alcoholes o aminas.
Comparación Con Compuestos Similares
Compuestos similares
Fenilacetilglicina: Este compuesto es similar a la hidroxifenilacetilglicina, pero carece del grupo hidroxilo en la posición C-4 del fenilo.
Singularidad
La hidroxifenilacetilglicina es única debido a su grupo hidroxilo en la posición C-4 del fenilo, que puede influir en su reactividad química y actividad biológica. Este grupo hidroxilo puede participar en enlaces de hidrógeno adicionales y otras interacciones, lo que puede mejorar potencialmente sus efectos en los sistemas biológicos.
Propiedades
IUPAC Name |
2-[[2-(4-hydroxyphenyl)acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-8-3-1-7(2-4-8)5-9(13)11-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPDWYIPKSSNNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331519 | |
| Record name | 4-Hydroxyphenylacetylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydroxyphenylacetylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000735 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28116-23-6 | |
| Record name | p-Hydroxyphenylacetylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28116-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenylacetylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxyphenylacetylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000735 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding increased 4-hydroxyphenylacetylglycine levels in urine after cranberry juice consumption?
A1: The research article [] identifies 4-hydroxyphenylacetylglycine as one of several endogenous metabolites with altered urinary excretion following cranberry juice consumption in young women. While the exact mechanism is not elucidated in the study, the authors propose that these metabolic modifications could contribute to the recognized health benefits of cranberry juice, particularly its association with protection against urinary tract infections. Further research is needed to understand the specific role of 4-hydroxyphenylacetylglycine in this context.
Q2: Does the presence of 4-hydroxyphenylacetylglycine in urine after cranberry juice consumption have any connection to the identified exogenous metabolites?
A2: The study [] observed increased excretion of both endogenous metabolites like 4-hydroxyphenylacetylglycine and exogenous metabolites like quinic acid and various phenolic compounds after cranberry juice consumption. While a direct connection between the two is not explicitly established in this particular research, it is plausible that the metabolism of cranberry-derived compounds could influence endogenous metabolic pathways, leading to alterations in the levels of compounds like 4-hydroxyphenylacetylglycine. Further investigation is required to confirm any direct links and understand the underlying mechanisms.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


